

An In-depth Technical Guide to 2-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)benzo[d]oxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of **2-(Bromomethyl)benzo[d]oxazole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic pathway, summarizes its physicochemical properties, and details experimental protocols.

Core Compound Data

2-(Bromomethyl)benzo[d]oxazole is a functionalized benzoxazole derivative. The benzoxazole core is a key pharmacophore in numerous biologically active compounds, and the bromomethyl group serves as a reactive handle for further molecular elaboration, making this compound a valuable building block in the development of novel chemical entities.

Table 1: Physicochemical Properties of **2-(Bromomethyl)benzo[d]oxazole**

Property	Value	Source
CAS Number	73101-74-3	Commercial Supplier Data
Molecular Formula	C ₈ H ₆ BrNO	Calculated
Molecular Weight	212.04 g/mol	Calculated
Topological Polar Surface Area (TPSA)	26.03 Å ²	Calculated
logP (Consensus)	2.58	Calculated
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	2	Calculated
Rotatable Bonds	1	Calculated

Note: The majority of the physicochemical properties listed are computationally derived and should be confirmed by experimental data.

Synthesis

A definitive, peer-reviewed synthesis protocol for **2-(Bromomethyl)benzo[d]oxazole** is not readily available in the public domain. However, based on established methods for the synthesis of 2-substituted benzoxazoles, a highly plausible and efficient route involves the condensation of 2-aminophenol with bromoacetic acid. This reaction is typically facilitated by a dehydrating agent or by heating to promote cyclization.

An alternative conceptual pathway involves the radical bromination of 2-methylbenzo[d]oxazole. However, the condensation method is generally more direct for this specific target.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on general methods for benzoxazole synthesis. Optimization may be required to achieve the desired yield and purity.

Materials:

- 2-Aminophenol
- Bromoacetic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Sodium bicarbonate (NaHCO_3), saturated solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and bromoacetic acid (1.1 equivalents).
- Cyclization: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask. Heat the reaction mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred beaker of ice-water.
- Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-(Bromomethyl)benzo[d]oxazole** by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl

acetate).

Spectroscopic Properties

Experimentally determined spectroscopic data for **2-(Bromomethyl)benzo[d]oxazole** is not widely published. The following are expected characteristic signals based on the analysis of related benzoxazole structures.

Expected Spectroscopic Data:

- ^1H NMR:

- Aromatic protons (benzoxazole ring): δ 7.2-7.8 ppm (multiplet, 4H)
 - Methylene protons (-CH₂Br): δ 4.5-4.8 ppm (singlet, 2H)

- ^{13}C NMR:

- Aromatic carbons: δ 110-155 ppm
 - Methylene carbon (-CH₂Br): δ 25-35 ppm
 - Carbonyl-equivalent carbon (C2 of benzoxazole): δ 160-165 ppm

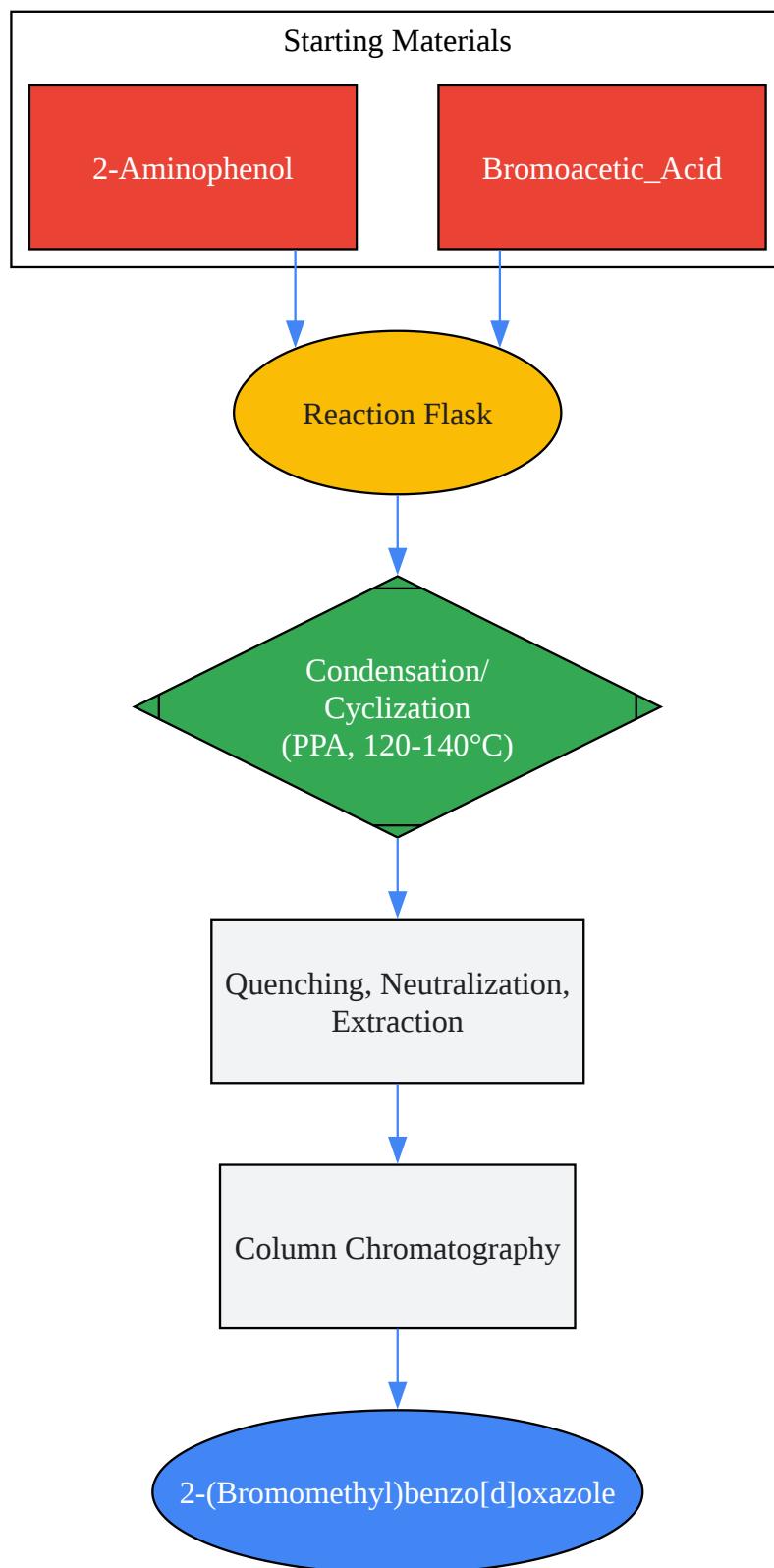
- IR (Infrared Spectroscopy):

- C-H stretching (aromatic): \sim 3050 cm⁻¹
 - C=N stretching: \sim 1615 cm⁻¹
 - C=C stretching (aromatic): \sim 1450-1600 cm⁻¹
 - C-O-C stretching: \sim 1240 cm⁻¹
 - C-Br stretching: \sim 600-700 cm⁻¹

- Mass Spectrometry (MS):

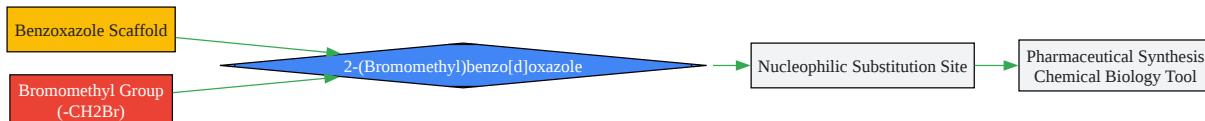
- Expected molecular ion peaks (M^+) at m/z 211 and 213 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Mandatory Visualizations



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Caption: Synthetic workflow for **2-(Bromomethyl)benzo[d]oxazole**.

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Caption: Key structural features and applications.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com